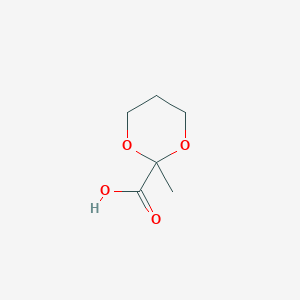

2-Methyl-1,3-dioxane-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H10O4 |

|---|---|

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

2-methyl-1,3-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O4/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8) |

InChI-Schlüssel |

CDXFQIWVEFLCLY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCCCO1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acetal Formation from 2,2-Bis(hydroxymethyl)propionic Acid (bis-MPA)

The most common approach to prepare 2-methyl-1,3-dioxane-2-carboxylic acid involves the acetalization of bis-MPA with ketones or ketal-forming reagents under acidic catalysis. This method protects the two hydroxyl groups as a 1,3-dioxane ring, resulting in the cyclic acetal carboxylic acid.

- Starting materials: 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

- Reagents: 2,2-dimethoxypropane (ketal source), p-toluenesulfonic acid monohydrate (acid catalyst)

- Solvent: Acetone or toluene

- Conditions: Room temperature or reflux, 6–8 hours

- Workup: Quenching with triethylamine/ethanol, extraction with dichloromethane, washing with water, drying over sodium sulfate

- Yield: Typically >80%

Example from literature:

Bis-MPA (30.68 g, 0.229 mol) suspended in acetone (200 mL) was reacted with 2,2-dimethoxypropane (50 mL, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) at room temperature for 8 hours under stirring. The reaction was quenched with triethylamine:ethanol (1:1) for 3 hours. After solvent removal, the residue was dissolved in dichloromethane, washed with water, dried over Na2SO4, filtered, and solvent evaporated to yield a white solid of 2-methyl-1,3-dioxane-2-carboxylic acid.

| Parameter | Value |

|---|---|

| Bis-MPA amount | 30.68 g (0.229 mol) |

| 2,2-Dimethoxypropane | 50 mL (0.408 mol) |

| Catalyst | p-Toluenesulfonic acid, 1.17 g |

| Solvent | Acetone, 200 mL |

| Reaction time | 8 hours |

| Temperature | Room temperature |

| Yield | >80% |

Cyclization via Condensation with Aldehydes

Another method involves the condensation of bis-MPA with aldehydes such as benzaldehyde or substituted benzaldehydes in the presence of acid catalysts to form substituted 1,3-dioxane carboxylic acids.

- Starting materials: 2,2-bis(hydroxymethyl)propionic acid and aromatic aldehyde (e.g., benzaldehyde)

- Reagents: p-toluenesulfonic acid (acid catalyst)

- Solvent: Toluene

- Conditions: Reflux for 6–8 hours

- Workup: Cooling, precipitation, extraction with ether, washing with sodium carbonate solution, acidification with sulfuric acid, filtration, and drying

- Yield: Around 82%

Example from patent literature:

2,2-bis(hydroxymethyl)propionic acid (0.80 g, 5.9 mmol) and benzaldehyde (0.63 g, 5.9 mmol) were refluxed in toluene (40 mL) with p-toluenesulfonic acid (0.1 g) for 8 hours. After cooling, the mixture was treated with saturated sodium carbonate solution, extracted with ether, acidified with 2 N sulfuric acid, filtered, and dried to yield 1.09 g of the product with an 82.3% yield.

| Parameter | Value |

|---|---|

| Bis-MPA amount | 0.80 g (5.9 mmol) |

| Benzaldehyde | 0.63 g (5.9 mmol) |

| Catalyst | p-Toluenesulfonic acid, 0.1 g |

| Solvent | Toluene, 40 mL |

| Reaction time | 8 hours |

| Temperature | Reflux |

| Yield | 82.3% |

Preparation via Meldrum's Acid Derivatives

Although Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a related 1,3-dioxane derivative, its use as a precursor to 2-methyl-1,3-dioxane-2-carboxylic acid involves more complex transformations, including ring-opening and esterification steps.

- Meldrum's acid can be reacted with aldehydes or other electrophiles to form substituted 1,3-dioxane carboxylic acid derivatives.

- Esterification reactions can be catalyzed by anhydrides or carbodiimides for efficient coupling.

- This route is less direct but allows access to structurally diverse derivatives.

Research Outcomes and Analysis

Structural Confirmation

Crystallographic studies confirm that in 2-methyl-1,3-dioxane-2-carboxylic acid derivatives, the carboxyl group preferentially occupies an equatorial position on the 1,3-dioxane ring, stabilizing the molecule via intramolecular hydrogen bonding networks.

Purity and Yield Optimization

- Acid catalysis with p-toluenesulfonic acid is effective for high yields and purity.

- Reaction times of 6–8 hours at room temperature or reflux optimize conversion.

- Quenching with triethylamine or neutralization with sodium carbonate followed by acidification improves product isolation.

- Drying over anhydrous sodium sulfate and careful solvent extraction are critical for purity.

Comparative Data Table

| Method | Starting Material(s) | Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetalization with dimethoxypropane | 2,2-bis(hydroxymethyl)propionic acid | p-Toluenesulfonic acid | Acetone | RT, 8 h | >80 | Common, mild conditions |

| Aldehyde condensation | 2,2-bis(hydroxymethyl)propionic acid + benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux, 8 h | 82.3 | Produces substituted derivatives |

| Meldrum's acid route | Meldrum's acid + electrophiles | Carbodiimides, anhydrides | DCM, others | Overnight | Variable | For derivative synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the dioxane ring.

Common Reagents and Conditions

Oxidation: Oxidation of 2-Methyl-1,3-dioxane-2-carboxylic acid can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,3-dioxane-2-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The dioxane ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Methyl-1,3-dioxane-2-carboxylic acid | C₆H₁₀O₄ | 146.14 | Not reported | Glycoconjugate synthesis |

| 2-Methyl-1,3-dioxolane-2-carboxylic acid | C₅H₈O₄ | 132.11 | Not reported | Organic synthesis |

| 4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid | C₁₀H₉NO₄S | 239.25 | Not reported | Anti-inflammatory agents |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | C₉H₇NO₃ | 177.16 | 139.5–140 | Pharmaceuticals |

Table 2: Hazard Profiles

| Compound | Hazard Statements | Safety Precautions |

|---|---|---|

| 2-Methyl-1,3-dioxolane-2-carboxylic acid | H302, H315, H318, H410 | Avoid inhalation; use gloves |

| 2-Methyl-1,3-thiazole-4-carboxylic acid | Not reported | Standard lab precautions |

Research Findings

- Enzymatic Synthesis : The dioxane derivative is critical in synthesizing glycoconjugates via enzymatic methods, leveraging its stability under biochemical conditions .

- Biological Activity : Benzothiazine derivatives exhibit anti-inflammatory properties, while thiazole and benzoxazole analogues are prioritized for metal coordination and drug stability .

- Industrial Use: Dicarboxylic acids (e.g., adipic acid) are preferred in sintering aids due to their bifunctional reactivity, unlike monocarboxylic dioxane derivatives .

Q & A

Q. What are common synthetic routes for 2-methyl-1,3-dioxane-2-carboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves acid-catalyzed cyclization of substituted diols with carboxylic acid derivatives. For example, structurally related 1,3-dioxane derivatives are synthesized via condensation reactions using Brønsted or Lewis acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) to promote cyclization . Optimization strategies include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) improve yield by stabilizing intermediates.

- Protecting groups : Carboxylic acid protection (e.g., methyl esters) prevents side reactions during cyclization .

Q. How is the stereochemistry of 2-methyl-1,3-dioxane-2-carboxylic acid confirmed experimentally?

Answer: X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, crystal structures of analogs like 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid reveal chair conformations and substituent orientations, confirming stereochemical assignments . Complementary techniques include:

- NMR spectroscopy : H-H coupling constants and NOE correlations identify axial/equatorial substituents.

- Chiral HPLC : Enantiomeric purity is validated using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Advanced Research Questions

Q. How do structural modifications of 2-methyl-1,3-dioxane-2-carboxylic acid influence its activity as a PPAR agonist?

Answer: Structure-activity relationship (SAR) studies on 1,3-dioxane-2-carboxylic acid derivatives reveal that:

- Substituent position : Methyl groups at the 2-position enhance PPARγ binding affinity by stabilizing hydrophobic interactions in the ligand-binding domain .

- Carboxylic acid orientation : The (R)-configuration at C2 improves nanomolar-range affinity compared to micromolar-range fibrates, as shown in constrained analogs like GW76478 .

- Ring size : Six-membered dioxane rings (vs. five-membered dioxolanes) improve metabolic stability in vivo .

Q. What strategies resolve contradictions in biological assay data for 2-methyl-1,3-dioxane-2-carboxylic acid derivatives?

Answer: Discrepancies in PPAR activation data (e.g., micromolar vs. nanomolar EC₅₀ values) may arise from:

- Assay variability : Use orthogonal assays (e.g., transactivation vs. coactivator recruitment) to confirm activity .

- Enantiomeric impurities : Chiral resolution via preparative HPLC ensures >99% enantiomeric excess for reliable biological evaluation .

- Cellular context : PPAR subtype selectivity (α/γ/δ) varies with cell type; validate results across multiple models (e.g., HEK293 vs. HepG2) .

Q. How can computational methods guide the design of 2-methyl-1,3-dioxane-2-carboxylic acid analogs with improved pharmacokinetic properties?

Answer:

- Docking simulations : Predict binding modes to PPARγ using software like AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bond networks .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP values to optimize solubility and membrane permeability .

- MD simulations : Assess metabolic stability by simulating CYP450 interactions, identifying susceptible sites for deuteration or fluorination .

Q. What analytical techniques are critical for characterizing impurities in 2-methyl-1,3-dioxane-2-carboxylic acid samples?

Answer:

- LC-MS/MS : Detects trace impurities (e.g., uncyclized precursors or oxidation byproducts) with ppm-level sensitivity .

- FT-IR spectroscopy : Identifies carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm carboxylic acid integrity .

- Elemental analysis : Validates purity (>97%) by comparing experimental vs. theoretical C/H/N/S ratios .

Q. How does the 1,3-dioxane ring conformation impact the reactivity of 2-methyl-1,3-dioxane-2-carboxylic acid in nucleophilic reactions?

Answer: The chair conformation of the 1,3-dioxane ring positions substituents axially or equatorially, influencing reactivity:

- Axial methyl groups : Steric hindrance reduces nucleophilic attack at the carbonyl carbon.

- Equatorial carboxylic acid : Enhanced solvent exposure increases susceptibility to esterification or amidation .

- Ring strain : Distortion from boat conformations (rare) may accelerate ring-opening reactions under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.